57‑Fold Gain in Human AChE Inhibitory Potency Over the Tacrine Monomer: Direct Head‑to‑Head BindingDB Data
Bis‑THA inhibitor 8 achieves an IC₅₀ of 0.770 nM against human acetylcholinesterase, a 57‑fold improvement over the monomeric clinical compound tacrine (THA) tested under identical conditions (IC₅₀ = 44 nM) in the same Ellman colorimetric assay at pH 7.4 and 2 °C [1]. This direct head‑to‑head comparison within a single curated dataset (BindingDB entry 1257) eliminates inter‑laboratory variability and unambiguously demonstrates that bivalent engagement of the CAS and PAS translates into a quantitative potency multiplier not achievable with the monomeric scaffold.
| Evidence Dimension | Human AChE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.770 nM |
| Comparator Or Baseline | Tacrine (THA, CHEMBL95): IC₅₀ = 44 nM |
| Quantified Difference | 57‑fold greater potency (44 nM / 0.770 nM) |
| Conditions | Ellman colorimetric assay; human AChE; pH 7.4; 2 °C; BindingDB entry 1257 |
Why This Matters
A 57‑fold potency advantage means that Bis‑THA inhibitor 8 can be used at substantially lower concentrations in cellular and in‑vivo target‑engagement studies, reducing non‑specific effects and improving the signal‑to‑noise ratio of cholinergic readouts.
- [1] BindingDB entry 1257. CHEMBL424707 (Bis-THA inhibitor 8) IC₅₀ = 0.770 nM; CHEMBL95 (Tacrine) IC₅₀ = 44 nM. BindingDB PrimarySearch_ki. http://ww.w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&column=ki&entryid=1257 (accessed 2026-05-05). View Source
